molecular formula C₁₀H₁₆O₄S B028844 d-Camphorsulfonic acid CAS No. 3144-16-9

d-Camphorsulfonic acid

Cat. No. B028844
CAS RN: 3144-16-9
M. Wt: 232.3 g/mol
InChI Key: MIOPJNTWMNEORI-OMNKOJBGSA-N
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Patent
US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N#CBr
Step Two
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Five
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was kept overnight at 4° C. for the coupling reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated to 1 ml
CUSTOM
Type
CUSTOM
Details
purified on a PD-10 column
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
their concentration

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N#CBr
Step Two
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Five
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was kept overnight at 4° C. for the coupling reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated to 1 ml
CUSTOM
Type
CUSTOM
Details
purified on a PD-10 column
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
their concentration

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N#CBr
Step Two
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Five
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was kept overnight at 4° C. for the coupling reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated to 1 ml
CUSTOM
Type
CUSTOM
Details
purified on a PD-10 column
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
their concentration

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N#CBr
Step Two
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Five
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was kept overnight at 4° C. for the coupling reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated to 1 ml
CUSTOM
Type
CUSTOM
Details
purified on a PD-10 column
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
their concentration

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07799326B2

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Identifiers

REACTION_CXSMILES
N#[C:2]Br.CC(N[C@H]1[C@H](O)O[C@H]([O:15][S:16]([OH:19])(=O)=[O:17])[C@H](O)[C@@H]1O[C@@H]1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)=O.[OH-].[Na+].C1C(N)=CC2C(O[C:46]3([C:56]4C=CC(O)=CC=4[O:54][C:48]4[CH:49]=[C:50](O)[CH:51]=[CH:52][C:47]3=4)[C:38]=2C=1)=O>B([O-])([O-])[O-].[Na+].[Na+].[Na+].O>[CH3:56][C:46]1([CH3:38])[C:47]2([CH2:2][S:16]([OH:19])(=[O:17])=[O:15])[C:48]([CH2:49][CH:50]1[CH2:51][CH2:52]2)=[O:54] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
N#CBr
Step Two
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Step Five
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was kept overnight at 4° C. for the coupling reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the mixture was concentrated to 1 ml
CUSTOM
Type
CUSTOM
Details
purified on a PD-10 column
CUSTOM
Type
CUSTOM
Details
were collected
CONCENTRATION
Type
CONCENTRATION
Details
their concentration

Outcomes

Product
Name
Type
Smiles
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.